2-(3-乙酰氧基苯甲酰基)呋喃

描述

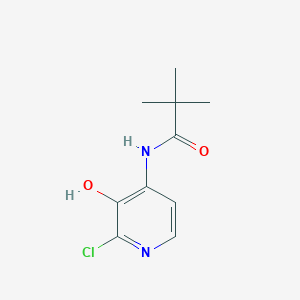

2-(3-Acetoxybenzoyl) furan is a useful research compound. Its molecular formula is C13H10O4 and its molecular weight is 230.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3-Acetoxybenzoyl) furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Acetoxybenzoyl) furan including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌应用

“2-(3-乙酰氧基苯甲酰基)呋喃”衍生物因其在对抗微生物耐药性方面的潜力而受到关注,微生物耐药性是一个重大的全球性健康问题。在化合物中加入呋喃核是药物化学中开发新型抗菌剂的关键合成策略。 这些化合物对革兰氏阳性和革兰氏阴性细菌均具有广谱生物活性,使其在寻找新的抗菌化合物方面具有价值 .

制药行业

在制药领域,呋喃衍生物,包括“2-(3-乙酰氧基苯甲酰基)呋喃”,因其广泛的治疗益处而被广泛应用。它们已被用于各种疾病领域,表现出抗溃疡、利尿、肌肉松弛、抗原生动物,甚至抗癌活性。 呋喃化合物在药物合成中的多功能性使其成为药物发现和开发中的重要研究对象 .

树脂生产

呋喃衍生物被用作树脂、粘合剂和涂料中甲醛的替代品。它们作为其他化学品的先驱,用于合成聚合物,如聚乙烯呋喃酸酯。 这种应用在追求“绿色”和可持续化学原料方面尤为重要,因为它利用不可食用的木质纤维素生物质 .

农用化学品

呋喃衍生物在农用化学品中的应用是一个新兴领域。虽然“2-(3-乙酰氧基苯甲酰基)呋喃”在农用化学品中的具体应用尚未得到广泛的记录,但更广泛的呋喃化合物类别已知对可持续农业实践有所贡献。 它们源自生物质原料,使其成为农用化学品生产中环境友好的材料 .

涂料行业

在涂料行业,呋喃衍生物以其粘合性、机械性能和热性能而受到重视。它们被用于开发用于各种应用的耐热涂层,包括工业和航空航天结构。 这些涂层的生物基性质符合对可持续和环保材料日益增长的需求 .

能源领域

呋喃衍生物,包括“2-(3-乙酰氧基苯甲酰基)呋喃”,因其可持续性和可再生性而在能源领域得到应用。 它们被认为是石油衍生化学品最有希望的替代品之一,提供开发绿色能源解决方案所必需的独特化合物和性能 .

作用机制

Target of Action

This compound is a furan derivative, and furan derivatives have been known to interact with a variety of biological targets . .

Mode of Action

Furan derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target proteins . The exact mode of action for this compound would depend on its specific targets, which are currently unknown.

Biochemical Pathways

Furan derivatives can affect a wide range of biochemical pathways depending on their specific targets

Result of Action

The effects would depend on the compound’s specific targets and mode of action

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially influence the action of this compound

生化分析

Biochemical Properties

2-(3-Acetoxybenzoyl) furan plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the formation of reactive intermediates that can further interact with other cellular components . Additionally, 2-(3-Acetoxybenzoyl) furan can form covalent bonds with nucleophilic sites on proteins, leading to potential modifications in protein function .

Cellular Effects

The effects of 2-(3-Acetoxybenzoyl) furan on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in hepatocytes, leading to changes in gene expression related to detoxification and stress response . Furthermore, 2-(3-Acetoxybenzoyl) furan can disrupt mitochondrial function, leading to altered cellular metabolism and energy production .

Molecular Mechanism

At the molecular level, 2-(3-Acetoxybenzoyl) furan exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 enzymes can result in the formation of reactive metabolites that inhibit or modify the activity of these enzymes . Additionally, 2-(3-Acetoxybenzoyl) furan can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-(3-Acetoxybenzoyl) furan can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Acetoxybenzoyl) furan can degrade into various metabolites over time, which may have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .

Dosage Effects in Animal Models

The effects of 2-(3-Acetoxybenzoyl) furan vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as inducing mild stress responses that enhance cellular resilience . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact becomes significantly more pronounced beyond a certain dosage level .

Metabolic Pathways

2-(3-Acetoxybenzoyl) furan is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other cellular components . These metabolic pathways can influence the compound’s overall biological activity and toxicity. Additionally, 2-(3-Acetoxybenzoyl) furan can affect metabolic flux and metabolite levels by altering the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of 2-(3-Acetoxybenzoyl) furan within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of 2-(3-Acetoxybenzoyl) furan within tissues can also be affected by its interactions with plasma proteins and other extracellular components .

Subcellular Localization

The subcellular localization of 2-(3-Acetoxybenzoyl) furan is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can exert its effects on mitochondrial function and energy production . The localization of 2-(3-Acetoxybenzoyl) furan within the cell can also influence its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

[3-(furan-2-carbonyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608861 | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-20-6 | |

| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(3-Azetidinyloxy)phenyl]-1-ethanone](/img/structure/B1320929.png)